molecular formula C16H23N3O3 B501555 4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]morpholine CAS No. 586996-95-4

4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]morpholine

Cat. No.: B501555
CAS No.: 586996-95-4
M. Wt: 305.37g/mol
InChI Key: LQTPRRLRTAQMEJ-UHFFFAOYSA-N
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Description

4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]morpholine is a chemical compound that features a piperazine ring substituted with a methoxyphenyl group and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]morpholine typically involves the reaction of 4-methoxyphenylpiperazine with morpholine under specific conditions. One common method involves the use of a coupling reagent such as diphenylvinylsulfonium triflate in the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process . The reaction is carried out under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]morpholine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to produce alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]morpholine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development for neurological disorders.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]morpholine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades that lead to physiological responses. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]morpholine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its potential as a therapeutic agent make it a valuable compound in research and industry.

Properties

CAS No.

586996-95-4

Molecular Formula

C16H23N3O3

Molecular Weight

305.37g/mol

IUPAC Name

[4-(4-methoxyphenyl)piperazin-1-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C16H23N3O3/c1-21-15-4-2-14(3-5-15)17-6-8-18(9-7-17)16(20)19-10-12-22-13-11-19/h2-5H,6-13H2,1H3

InChI Key

LQTPRRLRTAQMEJ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)N3CCOCC3

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)N3CCOCC3

Origin of Product

United States

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